

# RAF265 pharmacokinetics half-life

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## Compound Focus: Raf265

CAS No.: 927880-90-8

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## RAF265 Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of **RAF265** established in the phase I dose-escalation study [1] [2].

Parameter	Finding/Value
Recommended Phase II Dose (RP2D)	48 mg once daily [1] [2]
Serum Half-Life ( $T_{1/2}$ )	Approximately 200 hours [1] [2]
Administration	Oral [1] [2]
Primary Clearance Pathway	Not specified in the available results
Key Metabolites	Not specified in the available results
Key Drug-Drug Interactions	Not specified in the available results

| **Biomarker Modulation (PD)** | • Dose-dependent inhibition of p-ERK in tumor tissue • Significant temporal increase in Placental Growth Factor (PlGF) • Significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) [1] [2] |

## Experimental Protocols from the Phase I Study

Here are the detailed methodologies for the key experiments cited in the clinical trial.

### Clinical Trial Design and Dosing

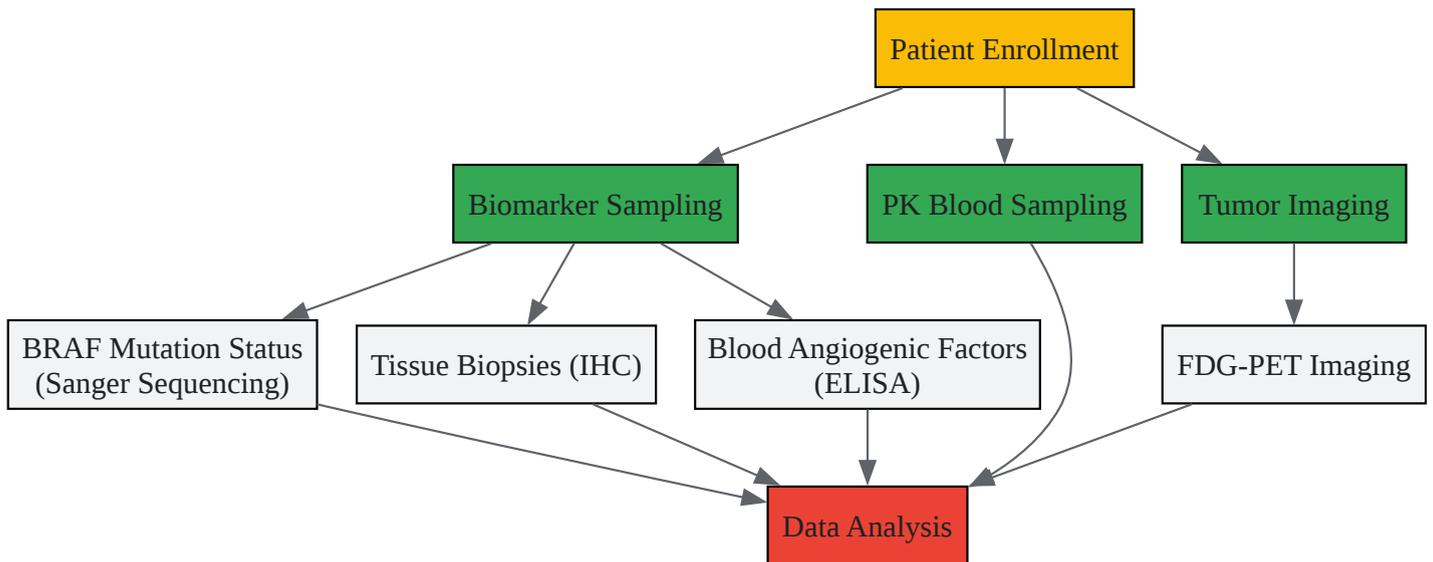
- **Objective:** To determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), safety, and antitumor efficacy of **RAF265** [2].
- **Study Type:** Multicenter, open-label, non-randomized, phase I dose-escalation study [2].
- **Patient Population:** Adults with histologically confirmed, measurable locally advanced or metastatic melanoma. Patients had to have available tumor tissue for BRAF mutation status determination and no prior treatment with MEK, VEGF/VEGFR, or RAF inhibitors [2].
- **Dosing Schedule:** The study initially included a **PK run-in period** where a single oral dose was given on Day 1, followed by a loading dose on Cycle 1 Day 1, and then lower once-daily doses starting on Cycle 1 Day 2. In the expansion phase, the PK run-in was omitted, and patients received a loading dose in three divided doses, followed by a lower daily dose. Each cycle was 28 days [2].
- **Safety & Efficacy Assessment:** Safety was evaluated based on adverse events (AEs), serious AEs (SAEs), and clinical laboratory tests, graded according to NCI CTCAE version 3.0. Tumor response was assessed radiologically at baseline and every 8 weeks using RECIST 1.0 criteria [2].

### Pharmacokinetic (PK) Sampling and Analysis

- **Blood Sampling:** Plasma samples for **RAF265** concentration were collected on **Cycle 1 Day 1, Cycle 1 Day 15, and Cycle 2 Day 1** [2].
- **PK Parameters Analyzed:** The analysis focused on the maximum observed concentration ( $C_{max}$ ), time to  $C_{max}$  ( $T_{max}$ ), area under the plasma concentration-time curve from time zero to the last measurable concentration ( $AUC_{last}$ ), and the terminal half-life of elimination ( $T_{1/2}$ ) [2].
- **Data Analysis:** The dose-exposure relationship was characterized by log-transforming AUC and  $C_{max}$  data and analyzing it using a mixed-effects model. The model helped determine if the relationship was proportional to the dose [2].

### Pharmacodynamic (PD) and Biomarker Assessments

The study employed multiple techniques to evaluate the biological effects of **RAF265**, as illustrated in the workflow below:

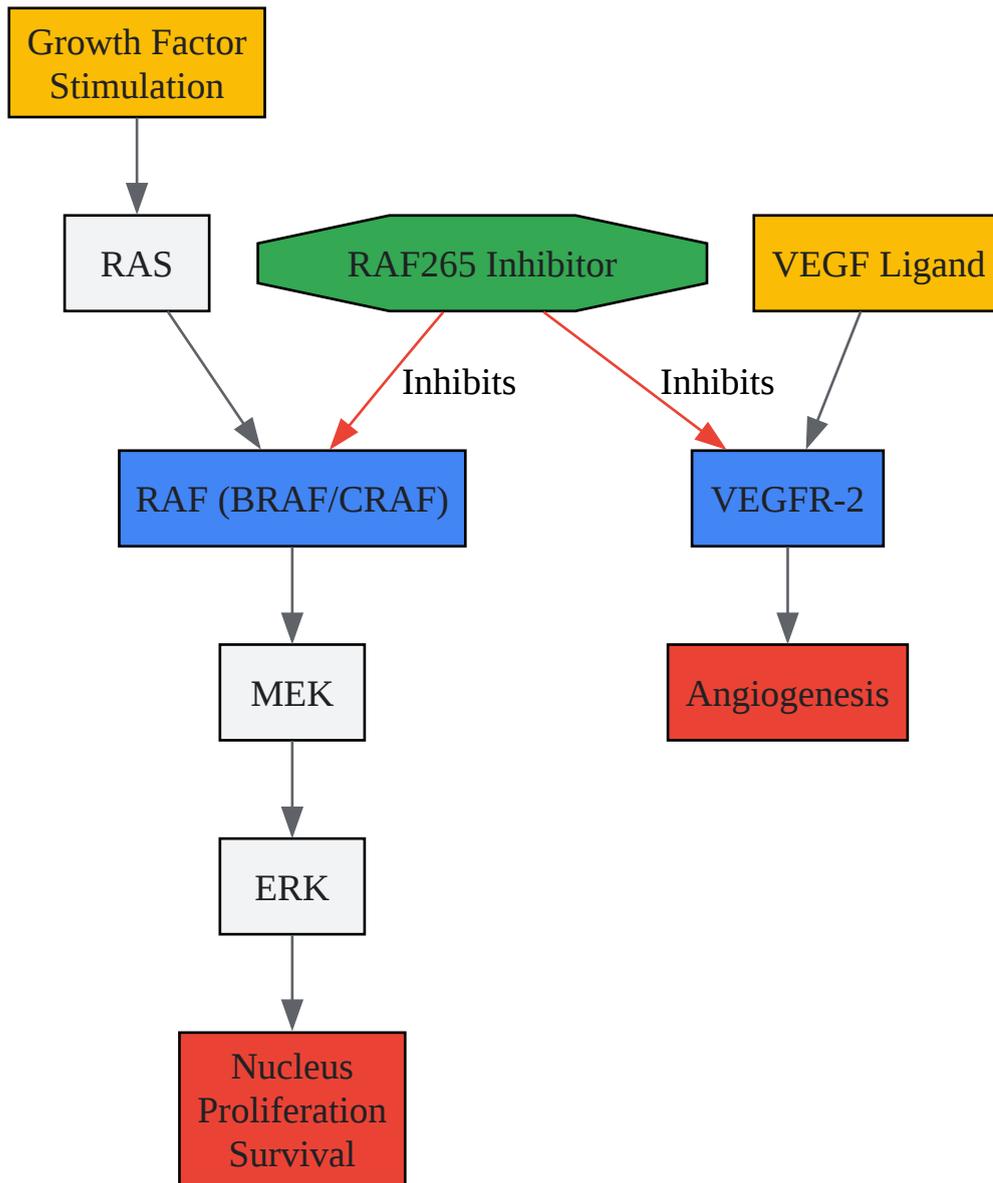


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- **BRAF Mutation Status:** Determined from tumor tissue using **Sanger sequencing** [2].
- **Tissue Biomarkers (IHC):** Paired tumor biopsies (pretreatment and on-treatment on C1D8 or C1D15) were analyzed by **immunohistochemistry (IHC)**. Biomarkers included p-MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. Expression was quantified by calculating the percentage change in the **H-score** between on-treatment and pretreatment samples [2].
- **Circulating Angiogenic Factors:** Blood levels of sVEGFR-2 and Placental Growth Factor (PIGF) were assessed before and during treatment using **enzyme-linked immunosorbent assay (ELISA)** [1] [2].
- **Metabolic Tumor Response:** Evaluated via **<sup>18</sup>F-FDG-PET** scans at baseline, C1D15, and C1D28. Metabolic response was centrally reviewed and defined as:
  - **Partial Metabolic Response (PMR):** ≥25% decrease in the sum of SUV.
  - **Stable Metabolic Disease (SMD):** Change in SUV between PMR and PMD criteria.
  - **Progressive Metabolic Disease (PMD):** ≥25% increase in SUV or new lesions [2].

## Mechanism of Action and Signaling Pathways

**RAF265** is a small molecule kinase inhibitor with a dual mechanism. It is classified as a **Type II, inactive-conformation inhibitor** that binds to the RAF kinase domain [3]. Its primary targets and the affected signaling pathways are illustrated below:



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As shown, **RAF265** simultaneously inhibits two key processes in cancer:

- **MAPK Pathway Proliferation Signaling:** It potently inhibits mutant and wild-type **BRAF** and **CRAF**, key nodes in the MAPK pathway, leading to decreased phosphorylation of ERK and reduced tumor cell proliferation and survival [1] [3] [4].

- **Tumor Angiogenesis:** It inhibits **Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)**, disrupting the signaling required for the formation of new tumor blood vessels [1] [4].

## Key Insights for Drug Development Professionals

- **Long Half-Life Implications:** The exceptionally long half-life of ~200 hours (over 8 days) suggests significant potential for drug accumulation and a long duration of target engagement. This supports a once-daily dosing schedule but also necessitates careful monitoring for delayed adverse events [1] [2].
- **Integrated PK/PD Approach:** The study exemplifies a comprehensive early-phase trial design, successfully linking PK data (long half-life) with robust PD confirmation (p-ERK inhibition, angiogenic factor modulation) to verify target engagement and biological activity [1] [2].
- **Activity Across BRAF Status:** The observation of antitumor responses in both BRAF-mutant and BRAF wild-type patients highlights the potential utility of pan-RAF inhibitors beyond the common V600E mutation, possibly through targeting CRAF or other pathways [1].

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## References

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To cite this document: Smolecule. [RAF265 pharmacokinetics half-life]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b730364#raf265-pharmacokinetics-half-life]

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